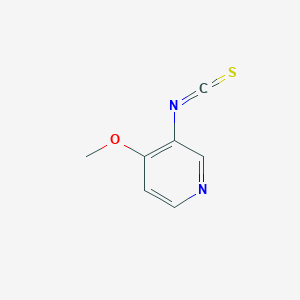

3-Isothiocyanato-4-methoxypyridine

Beschreibung

Contextualizing Pyridine (B92270) and Isothiocyanate Scaffolds in Chemical Science

The pyridine scaffold, a heterocyclic aromatic organic compound, is a fundamental building block in a vast array of natural products and synthetic compounds. Its presence is notable in various vitamins, coenzymes, and alkaloids. In medicinal chemistry, the pyridine ring is a common feature in many established drugs due to its ability to form hydrogen bonds, act as a bioisostere for a phenyl ring, and influence the pharmacokinetic properties of a molecule.

Similarly, the isothiocyanate group (-N=C=S) is a highly reactive functional group that is well-known for its presence in a variety of naturally occurring plant compounds, particularly in cruciferous vegetables. These organic isothiocyanates have been the subject of extensive research due to their potential health benefits, including chemopreventive and antimicrobial properties. The electrophilic nature of the isothiocyanate group allows it to readily react with nucleophiles, such as the thiol groups of cysteine residues in proteins, which is a key mechanism behind its biological activity.

The combination of these two scaffolds in 3-Isothiocyanato-4-methoxypyridine results in a molecule with a rich chemical profile, offering multiple points for interaction and derivatization, making it a versatile tool for chemical biologists and medicinal chemists.

Current Research Trajectories and Scholarly Significance of the Compound

While dedicated research on this compound is still in its early stages, its significance is underscored by its appearance in recent patent literature. Notably, the compound has been identified as a potential allosteric processing inhibitor for matrix metalloproteinases (MMPs). chiralen.com MMPs are a family of enzymes that play a crucial role in the degradation of the extracellular matrix, and their dysregulation is implicated in a range of diseases, including cancer, arthritis, and cardiovascular disorders. The ability to allosterically modulate the activity of these enzymes presents a promising therapeutic strategy, and this compound has emerged as a key molecule in the design and optimization of such inhibitors. chiralen.com

The methoxy (B1213986) group at the 4-position of the pyridine ring can also influence the compound's electronic properties and its potential for hydrogen bonding, which may be crucial for its interaction with biological targets. The precursor, 4-methoxy-3-aminopyridine, has itself been the subject of study, with research into its distribution in biological systems, suggesting its potential for bioavailability and interaction with specific tissues. nih.gov

Defining the Scope of Academic Inquiry and Research Objectives

Current academic inquiry into this compound is primarily focused on its potential as a modulator of enzymatic activity, particularly in the context of MMPs. The primary research objectives include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and its analogues. A plausible synthetic pathway involves the conversion of 4-methoxy-3-aminopyridine to the corresponding isothiocyanate using a thiocarbonylating agent, a common method for the preparation of pyridyl isothiocyanates. mdpi.com

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the pyridine ring and the isothiocyanate group affect the compound's biological activity. This includes exploring the impact of different substituents on the pyridine ring and their influence on the reactivity of the isothiocyanate moiety.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound interacts with its biological targets. This involves techniques such as X-ray crystallography to understand the binding mode of the compound to enzymes like MMPs. chiralen.com

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its potential as a therapeutic agent.

The data gathered from these research efforts will be instrumental in determining the future applications of this compound in drug discovery and development.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1378078-65-9 | C7H6N2OS | 166.20 |

| 4-Methoxypyridine (B45360) | 620-08-6 | C6H7NO | 109.13 |

| 3-Methoxypyridine | 7295-76-3 | C6H7NO | 109.13 |

| 4-Methoxy-3-aminopyridine | 52334-90-4 | C6H8N2O | 124.14 |

| 4-Methoxyphenyl (B3050149) isothiocyanate | 2284-20-0 | C8H7NOS | 165.21 |

Data sourced from various chemical suppliers and databases. chiralen.comsigmaaldrich.compharmaffiliates.comsigmaaldrich.comscbt.comsigmaaldrich.com

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C7H6N2OS |

|---|---|

Molekulargewicht |

166.20 g/mol |

IUPAC-Name |

3-isothiocyanato-4-methoxypyridine |

InChI |

InChI=1S/C7H6N2OS/c1-10-7-2-3-8-4-6(7)9-5-11/h2-4H,1H3 |

InChI-Schlüssel |

VAZGOCAEYUHLJL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=NC=C1)N=C=S |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies for 3 Isothiocyanato 4 Methoxypyridine

Historical and Current Synthesis Pathways

The foundational approaches to synthesizing 3-isothiocyanato-4-methoxypyridine are rooted in established transformations of pyridine (B92270) and its derivatives. These methods include the initial formation of an amino-substituted pyridine ring, which is then converted to the isothiocyanate functional group.

Amination and Thiophosgene-Mediated Routes

A primary and classical strategy for the synthesis of isothiocyanates involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). This method is well-established for its efficiency and broad applicability. The synthesis of this compound via this route would first necessitate the preparation of its precursor, 3-amino-4-methoxypyridine (B1276461).

The synthesis of this precursor can be approached in several ways. One potential pathway involves the nitration of a suitable pyridine derivative, followed by reduction of the nitro group to an amine. An alternative is the direct amination of a pre-functionalized pyridine ring. For instance, the synthesis of the related compound 3-amino-4-methylpyridine (B17607) has been achieved by reacting 3-bromo-4-methylpyridine (B15001) with ammonia (B1221849) in the presence of a copper sulfate (B86663) catalyst. A similar approach could conceivably be applied to a 3-halo-4-methoxypyridine.

Once 3-amino-4-methoxypyridine is obtained, its reaction with thiophosgene, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, would yield the desired this compound. nih.gov The high reactivity of thiophosgene makes this a common, though hazardous, method for isothiocyanate formation. nih.gov

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) presents a powerful tool for the synthesis of substituted pyridines. The pyridine ring, particularly when activated by electron-withdrawing groups or at the 2- and 4-positions, is susceptible to nucleophilic attack. epo.orgnih.gov For the synthesis of the 3-amino-4-methoxypyridine precursor, a potential SNAr strategy could involve the displacement of a suitable leaving group (e.g., a halide) at the 4-position of a 3-aminopyridine (B143674) derivative with a methoxide (B1231860) source, such as sodium methoxide.

For example, the synthesis of 6-bromo-2-methoxy-3-aminopyridine has been successfully demonstrated through the nucleophilic aromatic substitution of 2,6-dibromo-3-aminopyridine with sodium methoxide. chemimpex.com This highlights the viability of introducing a methoxy (B1213986) group onto an aminopyridine scaffold via an SNAr reaction. The subsequent conversion of the resulting 3-amino-4-methoxypyridine to the isothiocyanate would then proceed as previously described.

Carbon Disulfide Coupling Methods

An alternative to the use of the highly toxic thiophosgene is the reaction of primary amines with carbon disulfide (CS₂). This method typically proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate. The amine reacts with carbon disulfide in the presence of a base (e.g., ammonia, triethylamine, or sodium hydroxide) to form the corresponding dithiocarbamate. This intermediate can then be decomposed to the isothiocyanate, often through the action of a desulfurizing agent or an activating agent.

Advanced Synthetic Techniques and Process Optimization

To address the challenges of traditional synthetic methods, such as the use of hazardous reagents and multi-step procedures, more advanced and efficient techniques are continuously being developed.

Catalytic Approaches in Synthesis

Catalytic methods are increasingly being explored for the synthesis of isothiocyanates to improve reaction conditions and efficiency. While specific catalytic approaches for the synthesis of this compound have not been detailed in the literature, general catalytic methods for isothiocyanate formation exist. For example, rhodium catalysts have been used in the transformation of isocyanides to isothiocyanates using elemental sulfur. chemimpex.com

Furthermore, the synthesis of the 3-amino-4-methoxypyridine precursor can benefit from catalytic methods. For instance, the amination of 4-picoline-3-boronic acid to yield 3-amino-4-methylpyridine has been achieved using a metal oxide catalyst. biosynth.comgoogle.com The development of a catalytic route for the direct conversion of a suitably substituted pyridine to this compound remains an area for future research.

Synthetic Methodologies Overview

| Methodology | Key Reagents | Intermediate(s) | Advantages | Challenges |

| Amination and Thiophosgene-Mediated Route | Thiophosgene (CSCl₂), Triethylamine | 3-Amino-4-methoxypyridine | High efficiency, broad applicability | Toxicity and handling of thiophosgene |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium methoxide, Halogenated aminopyridine | 3-Amino-4-methoxypyridine | Controlled introduction of substituents | Availability of starting materials, potential for side reactions |

| Carbon Disulfide Coupling | Carbon disulfide (CS₂), Base, Desulfurizing agent | Dithiocarbamate salt | Avoids use of thiophosgene | May require specific activating agents for dithiocarbamate decomposition |

| One-Pot Synthesis | Carbon disulfide, Base, Activating agent (e.g., TPATB) | In situ generated dithiocarbamate | Increased efficiency, reduced waste | Optimization of reaction conditions can be complex |

| Catalytic Approaches | Metal catalysts (e.g., Rhodium, Copper) | Varies depending on specific catalytic cycle | Milder reaction conditions, potential for higher selectivity | Catalyst cost and sensitivity, limited specific examples for this compound |

Exploration of Green Chemistry Principles in Synthesis

The synthesis of this compound can be evaluated and optimized through the lens of green chemistry, aiming to reduce environmental impact, enhance safety, and improve efficiency. researchgate.net The principles of green chemistry provide a framework for designing safer chemical processes and products. rasayanjournal.co.in

One-Pot Synthesis: The one-pot reaction strategy is inherently a green approach. researchgate.net By combining multiple reaction steps into a single procedure without isolating intermediates, it reduces solvent usage, minimizes waste generation, shortens reaction times, and decreases energy consumption. mdpi.comresearchgate.net

Safer Reagents: Traditional methods for isothiocyanate synthesis sometimes employed highly toxic and volatile reagents like thiophosgene. mdpi.com Modern methods, such as the iron(III) chloride-mediated desulfurization, utilize reagents that are less hazardous and easier to handle. mdpi.com Iron is an abundant and low-toxicity metal, making FeCl₃ a more environmentally benign choice.

Atom Economy and Catalysis: Green chemistry emphasizes maximizing the incorporation of all materials used in the process into the final product. While the described synthesis involves a stoichiometric desulfurizing agent, future research could explore catalytic alternatives. The use of catalysts is a cornerstone of green chemistry as they can reduce energy requirements and the amount of waste generated. researchgate.netrasayanjournal.co.in

Solvent Choice: The choice of solvent is critical. While tetrahydrofuran (B95107) (THF) is commonly used, exploring greener solvents with lower toxicity and environmental persistence is a key area for improvement. mdpi.com In some syntheses of related heterocyclic compounds, the use of water as a solvent or even solvent-free conditions (e.g., mechanical ball milling or "grindstone chemistry") has been successfully implemented, offering significant environmental benefits. rasayanjournal.co.inresearchgate.net

Table 2: Application of Green Chemistry Principles to Isothiocyanate Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound | Reference |

|---|---|---|

| Waste Prevention | Employing a one-pot synthesis reduces the generation of waste from intermediate purification steps. | mdpi.comresearchgate.net |

| Safer Chemicals | Using FeCl₃ instead of highly toxic reagents like thiophosgene improves the safety profile of the synthesis. | mdpi.commdpi.com |

| Design for Energy Efficiency | Conducting reactions at room temperature minimizes energy consumption compared to methods requiring high heat. | mdpi.com |

| Use of Catalysis | While the current method uses a stoichiometric reagent, future development could focus on catalytic desulfurization to improve atom economy. | researchgate.netrasayanjournal.co.in |

| Safer Solvents and Auxiliaries | Potential for replacing conventional organic solvents with water, ionic liquids, or adopting solvent-free conditions. | researchgate.net |

Precursor Chemistry and Derivatization for Synthetic Utility

The primary and most direct precursor for the synthesis of this compound is 3-amino-4-methoxypyridine . The availability and synthesis of this key intermediate are therefore of central importance.

A plausible synthetic route to 3-amino-4-methoxypyridine starts from the commercially available compound 4-methoxypyridine (B45360) . chemicalbook.com A synthetic pathway described in patent literature for a related compound involves a two-step sequence starting with the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine. google.com

Nitration: 4-methoxypyridine can be nitrated to introduce a nitro group at the 3-position. This is typically achieved using a nitrating agent such as fuming nitric acid, often in the presence of concentrated sulfuric acid, to yield 4-methoxy-3-nitropyridine (B17402) . google.com

Reduction: The resulting 4-methoxy-3-nitropyridine is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine group (-NH₂). This transformation can be accomplished using various reducing agents, such as catalytic hydrogenation (e.g., with H₂ gas and a palladium catalyst) or chemical reducing agents like tin(II) chloride or iron in acidic media. This step yields the desired precursor, 3-amino-4-methoxypyridine . google.com

Table 3: Synthesis of the Precursor 3-Amino-4-methoxypyridine

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Nitration | 4-Methoxypyridine | Fuming Nitric Acid, Concentrated Sulfuric Acid | 4-Methoxy-3-nitropyridine | google.com |

| 2. Reduction | 4-Methoxy-3-nitropyridine | Catalytic Hydrogenation (e.g., Pd/C, H₂) or Chemical Reducing Agent | 3-Amino-4-methoxypyridine | google.com |

The synthetic utility of the precursor, 3-amino-4-methoxypyridine, extends beyond its use in preparing the target isothiocyanate. The primary amino group is a versatile functional handle that can be readily derivatized to produce a wide array of other substituted pyridine compounds. For example, the amino group can undergo acylation, sulfonylation, alkylation, or be used as a nucleophile in various coupling reactions.

In a study focused on analytical methods for related aminopyridines, the amino group was derivatized using 4-iodobenzoyl chloride. rsc.org This reaction forms an amide linkage, demonstrating a straightforward method for modifying the precursor. Such derivatization can be used to alter the molecule's physical properties (like solubility or chromatographic retention) or to introduce new functionalities for further chemical transformations or biological screening. rsc.org General derivatization techniques, such as methoximation or silylation, are also widely used to modify amine-containing compounds for analytical purposes like gas chromatography-mass spectrometry. nih.gov

Chemical Reactivity and Reaction Mechanism Studies

Nucleophilic Addition Reactions of the Isothiocyanate Functional Group

The isothiocyanate group is highly susceptible to nucleophilic addition, providing a versatile platform for the synthesis of a wide array of derivatives. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the -N=C=S group, followed by protonation of the resulting intermediate.

Formation of Thioureas and Related Derivatives with Nucleophiles

The reaction of isothiocyanates with primary or secondary amines is a well-established and efficient method for the synthesis of N,N'-disubstituted thioureas. nih.gov This reaction is typically straightforward and often proceeds with high yields. nih.gov The reaction of 3-isothiocyanato-4-methoxypyridine with an amine would proceed through the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, leading to a zwitterionic intermediate that subsequently rearranges to the stable thiourea (B124793).

Mechanochemical methods, such as ball milling, have also been successfully employed for the synthesis of thioureas from isothiocyanates and amines, often resulting in quantitative yields in short reaction times. nih.gov

Reactions with Amine and Alcohol Moieties

The reaction of this compound with amines leads to the formation of the corresponding N-(4-methoxypyridin-3-yl)thioureas. This reaction is a classic example of nucleophilic addition to the isothiocyanate group. The general reaction is as follows:

Reaction with Amines:

Reactants: this compound and a primary or secondary amine.

Product: N-substituted-N'-(4-methoxypyridin-3-yl)thiourea.

Mechanism: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate. The resulting intermediate undergoes proton transfer to yield the thiourea.

The reaction with alcohols to form thiocarbamates is also possible but generally requires a catalyst or more forcing conditions compared to the reaction with amines, as alcohols are weaker nucleophiles. The presence of a base can facilitate the reaction by deprotonating the alcohol to form a more nucleophilic alkoxide ion.

Reaction with Alcohols:

Reactants: this compound and an alcohol.

Product: O-alkyl N-(4-methoxypyridin-3-yl)thiocarbamate.

Mechanism: The alcohol oxygen attacks the isothiocyanate carbon. This is often catalyzed by a base to enhance the nucleophilicity of the alcohol.

The table below summarizes the expected products from the reaction of a generic pyridyl isothiocyanate with various amines and alcohols, which can be extrapolated to this compound.

| Nucleophile | Product |

| Ammonia (B1221849) | N-(4-methoxypyridin-3-yl)thiourea |

| Ethylamine | N-Ethyl-N'-(4-methoxypyridin-3-yl)thiourea |

| Diethylamine | N,N-Diethyl-N'-(4-methoxypyridin-3-yl)thiourea |

| Methanol | O-Methyl N-(4-methoxypyridin-3-yl)thiocarbamate |

| Ethanol | O-Ethyl N-(4-methoxypyridin-3-yl)thiocarbamate |

Interaction with Thiols Leading to Dithiocarbamates

Isothiocyanates readily react with thiols to form dithiocarbamates. This reaction is analogous to the reaction with amines and alcohols, with the thiol acting as the nucleophile. The sulfur atom of the thiol is a soft nucleophile and exhibits a high affinity for the soft electrophilic carbon of the isothiocyanate.

The general reaction involves the attack of the thiolate anion (formed by deprotonation of the thiol in the presence of a base) on the isothiocyanate carbon.

Reaction with Thiols:

Reactants: this compound and a thiol.

Product: S-alkyl/aryl N-(4-methoxypyridin-3-yl)dithiocarbamate.

Mechanism: The thiol is typically deprotonated by a base to form a thiolate, which then acts as a potent nucleophile, attacking the isothiocyanate carbon.

The formation of dithiocarbamate (B8719985) salts from amines and carbon disulfide is a key step in the synthesis of isothiocyanates themselves, highlighting the reversible nature of these reactions under certain conditions. mdpi.com

| Thiol | Product |

| Ethanethiol | S-Ethyl N-(4-methoxypyridin-3-yl)dithiocarbamate |

| Thiophenol | S-Phenyl N-(4-methoxypyridin-3-yl)dithiocarbamate |

| Benzylthiol | S-Benzyl N-(4-methoxypyridin-3-yl)dithiocarbamate |

Oxidation and Reduction Pathways

The isothiocyanate functional group and the pyridine (B92270) ring in this compound can undergo both oxidation and reduction reactions, leading to a variety of derivatives with different chemical properties.

Oxidative Derivatization to Sulfonyl Species

While specific studies on the oxidation of this compound are limited, the isothiocyanate group can be oxidized. However, the direct oxidation of the isothiocyanate to a sulfonyl species is not a common transformation. More typically, the sulfur-containing products of nucleophilic addition, such as dithiocarbamates, can be oxidized. For instance, the oxidation of dithiocarbamates can lead to the formation of thiuram disulfides.

A more relevant transformation in the context of forming sulfonyl species would be the oxidative chlorination of a precursor thiol. For example, a pyridyl thiol could be oxidized to a pyridylsulfonyl chloride using reagents like N-chlorosuccinimide (NCS) and hydrochloric acid. organic-chemistry.org This sulfonyl chloride could then be used to synthesize various sulfonamide derivatives. Although not a direct oxidation of the isothiocyanate, this pathway highlights a synthetic route to sulfonyl-containing pyridine derivatives.

| Starting Material (Analogous) | Oxidizing Agent | Product (Analogous) |

| Pyridine-3-thiol | N-Chlorosuccinimide/HCl | Pyridine-3-sulfonyl chloride |

| Dithiocarbamate derivative | Hydrogen Peroxide | Thiuram disulfide |

Reductive Transformation to Amine Analogs

The isothiocyanate group can be reduced to an amine. This transformation typically involves the reduction of the C=S and C=N double bonds. A common method for the reduction of isothiocyanates to the corresponding primary amines is through the use of reducing agents like lithium aluminum hydride (LiAlH₄). The reaction would convert the isothiocyanate group into an aminomethyl group (-CH₂NH₂).

However, the more synthetically direct route to the amine analog, 3-amino-4-methoxypyridine (B1276461), would be the reduction of a corresponding nitro compound, such as 3-nitro-4-methoxypyridine, or through other established synthetic methods for aminopyridines. nih.gov For instance, the reduction of a nitropyridine derivative is a common strategy.

The table below outlines a general approach for the reduction of a pyridyl isothiocyanate to the corresponding amine, based on standard organic transformations.

| Starting Material (Analogous) | Reducing Agent | Product |

| This compound | LiAlH₄ | 3-(Aminomethyl)-4-methoxypyridine |

| 3-Nitro-4-methoxypyridine | H₂/Pd/C or Sn/HCl | 3-Amino-4-methoxypyridine |

Cycloaddition and Pericyclic Reactivity of the Pyridine Ring

The aromatic nature of the pyridine ring generally renders it unreactive in cycloaddition reactions. However, the substituents on the ring can influence its potential to participate in such transformations, particularly in inverse-electron-demand Diels-Alder reactions.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool in synthetic chemistry for the construction of heterocyclic and polycyclic scaffolds. rsc.orgrsc.org This reaction typically involves an electron-poor diene and an electron-rich dienophile. rsc.org While pyridine itself is a poor diene due to its aromatic stabilization energy, its reactivity can be enhanced. nih.govacs.org For this compound, the pyridine ring could potentially act as a 4π component in IEDDA reactions, particularly with highly reactive, electron-rich dienophiles.

The presence of the electron-donating methoxy (B1213986) group at the 4-position increases the electron density of the pyridine ring, which would typically disfavor a standard Diels-Alder reaction. However, in an IEDDA scenario, where the diene is electron-deficient, this effect is less straightforward. The reactivity would be highly dependent on the electronic nature of the dienophile and the reaction conditions. It is conceivable that under specific conditions, such as catalysis or with highly reactive dienophiles, this compound could undergo IEDDA reactions to form complex polycyclic structures. Such reactions are valuable in the synthesis of natural products and their analogs. researchgate.net

Table 1: Potential Reactivity of this compound in IEDDA Reactions

| Reactant Type | Expected Reactivity | Potential Products |

| Electron-rich Alkenes | Low to Moderate | Substituted dihydropyridine (B1217469) derivatives |

| Enamines/Enol ethers | Moderate to High | Functionalized polycyclic heterocycles |

| Strained Alkenes | Moderate to High | Bicyclic pyridine adducts |

This table is illustrative and based on general principles of IEDDA reactions, as direct experimental data for this compound is not available.

Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of this compound is primarily determined by the reactivity of the isothiocyanate functional group. Aromatic isothiocyanates are known to undergo hydrolysis, particularly under acidic conditions. rsc.orgrsc.org The reaction proceeds through the nucleophilic attack of water on the carbon atom of the isothiocyanate group.

The proposed mechanism for the acid-catalyzed hydrolysis involves the protonation of the nitrogen atom of the isothiocyanate, followed by the attack of a water molecule. This leads to the formation of an unstable thiocarbamic acid intermediate, which then readily decomposes to yield the corresponding amine, 3-amino-4-methoxypyridine, and carbonyl sulfide. The rate of hydrolysis for aromatic isothiocyanates is generally slow in neutral water but is significantly promoted by acid. rsc.orgrsc.org The electronic effects of substituents on the aromatic ring on the rate of hydrolysis are generally small. rsc.org

Table 2: Predicted Hydrolysis Products of this compound

| Starting Material | Conditions | Major Organic Product | Byproducts |

| This compound | Aqueous Acid | 3-Amino-4-methoxypyridine | Carbonyl Sulfide (COS) |

This table is based on the established hydrolysis mechanism of aromatic isothiocyanates.

Electrophilic Aromatic Substitution and Other Characteristic Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. nih.govlibretexts.org The regioselectivity of EAS on the this compound ring is directed by the combined electronic effects of the methoxy group, the isothiocyanate group, and the ring nitrogen.

The methoxy group at the 4-position is a strong activating group and is ortho, para-directing. The isothiocyanate group at the 3-position is a deactivating group and is expected to be meta-directing. The pyridine nitrogen is deactivating and directs incoming electrophiles to the 3- and 5-positions.

Given these competing directing effects, predicting the precise outcome of an EAS reaction is complex. However, a qualitative assessment can be made:

Position 2: Activated by the ortho-directing methoxy group.

Position 5: Activated by the ortho-directing methoxy group and meta to the isothiocyanate.

Position 6: Sterically hindered and not strongly activated by either group.

Therefore, electrophilic attack is most likely to occur at the 2- and 5-positions. The relative ratio of substitution at these positions would depend on the specific electrophile and the reaction conditions.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution of this compound

| Position | Influence of 4-Methoxy Group | Influence of 3-Isothiocyanate Group | Influence of Ring Nitrogen | Overall Predicted Reactivity |

| 2 | Activating (ortho) | - | Deactivating | Favorable |

| 5 | Activating (ortho) | Deactivating (meta-directing) | Deactivating | Favorable |

| 6 | - | - | Deactivating | Unfavorable |

This table provides a qualitative prediction based on established principles of electrophilic aromatic substitution on substituted pyridines.

Structure Activity Relationship Sar and Structural Modification Research

Elucidation of Substituent Positional Effects on Reactivity and Molecular Interactions

A comparative analysis of 3-Isothiocyanato-4-methoxypyridine with its positional isomers, such as 2-isothiocyanato-3-methoxypyridine (B13682662) and 4-isothiocyanato-3-methoxypyridine, reveals significant differences in their electronic and steric profiles. The reactivity of the isothiocyanate group is heavily influenced by the electronic nature of the pyridine (B92270) ring, which is in turn modulated by the position of the methoxy (B1213986) group. For instance, the electron-deficient character of the pyridine ring can enhance the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack, a key step in many of its biological interactions. nih.gov

Computational studies can provide insights into the electron distribution and reactivity of these isomers. The calculated electrostatic potential maps would likely show variations in electron density around the isothiocyanate group and the pyridine nitrogen, directly impacting their interaction with biological targets.

Table 1: Hypothetical Comparative Properties of Methoxypyridine Isothiocyanate Isomers

| Compound | Isothiocyanate Position | Methoxy Position | Predicted Relative Reactivity | Predicted Receptor Binding Affinity |

| This compound | 3 | 4 | Moderate | Moderate-High |

| 2-Isothiocyanato-3-methoxypyridine | 2 | 3 | High | Variable |

| 4-Isothiocyanato-3-methoxypyridine | 4 | 3 | Low | Variable |

This table presents a hypothetical comparison based on general chemical principles and would require experimental or detailed computational data for validation.

Furthermore, the spatial arrangement of these groups determines the potential for intramolecular interactions, which can stabilize certain conformations and influence the molecule's pharmacokinetic properties. The interplay between the electron-donating methoxy group and the electron-withdrawing isothiocyanate group creates a unique electronic landscape across the pyridine ring, which is crucial for its biological activity. nih.gov

Rational Design and Synthesis of Analogs for SAR Profiling

The insights gained from understanding substituent effects form the basis for the rational design and synthesis of new analogs. This process aims to systematically modify the structure of this compound to optimize its desired properties.

The systematic introduction and modification of functional groups on the pyridine ring or the methoxy group can lead to the development of analogs with improved potency, selectivity, or pharmacokinetic profiles. For example, replacing the methoxy group with other alkoxy groups of varying chain lengths or introducing substituents on the pyridine ring can modulate the molecule's lipophilicity and steric bulk. The synthesis of such analogs often involves multi-step reaction sequences, starting from commercially available substituted pyridines. nih.gov

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry approaches can be employed to generate a library of diverse analogs. These libraries can then be subjected to high-throughput screening (HTS) to rapidly identify compounds with desired biological activities. The synthesis of such libraries often utilizes solid-phase or solution-phase parallel synthesis techniques, allowing for the rapid generation of a large number of compounds for biological evaluation. nih.gov

Correlation of Steric and Electronic Factors with Chemical and Biological Activities

Quantitative structure-activity relationship (QSAR) studies are powerful tools for correlating the steric and electronic properties of a series of compounds with their biological activities. For this compound and its analogs, key steric and electronic parameters can be calculated and used to build predictive models.

Table 2: Key Steric and Electronic Descriptors for QSAR Studies

| Descriptor | Property Measured | Potential Impact on Activity |

| Steric Factors | ||

| Molar Refractivity (MR) | Molecular volume and polarizability | Influences binding site fit and dispersion forces. |

| Sterimol Parameters (L, B1, B5) | Dimensions of a substituent | Defines the spatial requirements for receptor binding. |

| Electronic Factors | ||

| Hammett Constant (σ) | Electron-donating/withdrawing ability of a substituent | Modulates the reactivity of the isothiocyanate group and interactions with the target. |

| Dipole Moment | Polarity of the molecule | Affects solubility and ability to cross biological membranes. |

| HOMO/LUMO Energies | Electron-donating/accepting capabilities | Relates to the molecule's reactivity and potential for charge-transfer interactions. |

This table provides examples of descriptors used in QSAR studies. The specific parameters and their importance would depend on the biological target and mechanism of action.

By analyzing these factors, researchers can gain a deeper understanding of the molecular features that are essential for a particular biological effect. For instance, a QSAR model might reveal that a certain degree of steric bulk at a specific position on the pyridine ring, combined with a particular electronic character of the isothiocyanate group, is optimal for activity. nih.gov This knowledge is invaluable for the design of next-generation compounds with enhanced therapeutic potential.

Applications in Advanced Chemical and Bioorganic Synthesis

Strategic Utility as a Chemical Building Block in Complex Molecular Synthesis

The reactivity of the isothiocyanate functional group is central to the utility of 3-isothiocyanato-4-methoxypyridine as a precursor in organic synthesis. This moiety readily participates in addition reactions with a wide range of nucleophiles, providing a straightforward entry into a diverse array of molecular scaffolds.

The isothiocyanate group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. rsc.orgnih.gov The reaction of this compound with appropriate dinucleophiles can lead to the formation of fused heterocyclic systems incorporating the pyridine (B92270) ring. For instance, reaction with ortho-amino-substituted aromatic or heteroaromatic compounds can yield fused pyrimidine (B1678525) derivatives. nih.gov Similarly, reactions with hydrazides can lead to the formation of triazole or thiadiazole rings, depending on the reaction conditions and the nature of the hydrazide. mdpi.com The intramolecular cyclization of intermediates derived from reactions of the isothiocyanate group is also a plausible strategy for constructing novel heterocyclic systems. researchgate.net

The general reactivity of isothiocyanates allows for their use in diversity-oriented synthesis, enabling the construction of libraries of N-heterocycles for various screening purposes. rsc.org This approach is particularly valuable in drug discovery and materials science.

| Reactant Type | Resulting Heterocycle | Reference |

| o-Aminonitriles/o-Aminoesters | Fused Pyrimidines | nih.gov |

| Hydrazides | Triazoles, Thiadiazoles | mdpi.com |

| Amines | 2-Thioxo-quinazolinones, 1,2,4-Thiadiazoles, 2-Imino thiazolines | rsc.org |

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters and organic ligands. researchgate.netijeast.com The pyridine nitrogen and potentially a functional group derived from the isothiocyanate moiety of this compound could serve as coordination sites for metal ions, making it a candidate for a multitopic organic linker in the synthesis of novel MOFs. The methoxy (B1213986) group can also influence the electronic properties and steric hindrance of the linker, potentially directing the framework's topology and functionality. unito.it

The synthesis of MOFs often involves the careful selection of organic linkers to achieve desired properties such as pore size, surface area, and chemical stability. researchgate.net The rigid pyridine backbone of this compound could contribute to the formation of robust frameworks. Furthermore, the isothiocyanate group could be post-synthetically modified within the MOF structure to introduce new functionalities, a strategy that has been successfully employed to enhance the properties of existing MOFs.

| MOF Component | Potential Role of this compound | Key Considerations | Reference |

| Organic Linker | Pyridine nitrogen and modified isothiocyanate group as coordination sites. | Steric and electronic effects of the methoxy group. | researchgate.netunito.it |

| Post-Synthetic Modification | Introduction of new functional groups via reaction of the isothiocyanate. | Accessibility of the isothiocyanate group within the framework. | researchgate.net |

Development of Molecular Probes for Mechanistic Biological Research

The electrophilic nature of the isothiocyanate group makes it an ideal warhead for covalent modification of biological macromolecules. This property can be harnessed to develop molecular probes for investigating complex biological processes at the molecular level.

Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The development of kinase inhibitors is therefore an active area of research. Isothiocyanates have been incorporated into inhibitor scaffolds to achieve covalent and often irreversible binding to the target kinase, which can provide insights into the enzyme's active site and mechanism of action. nih.gov

A molecular probe based on this compound could be designed to target a specific kinase. The pyridine-4-methoxy scaffold would provide the basis for selective binding to the ATP-binding pocket of the kinase, while the isothiocyanate group would react with a nearby nucleophilic residue (e.g., cysteine) to form a covalent bond. nih.gov This covalent labeling would allow for the identification of the inhibitor's binding site and could be used to study the conformational changes associated with inhibition.

| Target | Probe Design Principle | Mechanism of Action | Reference |

| Kinase | Pyridine-4-methoxy scaffold for selective binding; isothiocyanate for covalent modification. | Covalent reaction with a nucleophilic residue in the ATP-binding pocket. | nih.govnih.gov |

Isothiocyanates are known to possess antimicrobial properties against a broad spectrum of pathogens. nih.gov Their mechanism of action is often attributed to their ability to react with and inactivate essential microbial enzymes and proteins through the modification of sulfhydryl groups in cysteine residues. nih.gov This can lead to the disruption of cellular processes, such as cell wall synthesis, and ultimately result in cell death. nih.gov

A molecular probe derived from this compound could be employed to identify the specific protein targets of its antimicrobial activity. By treating microbial cells with the probe and subsequently using proteomic techniques to identify the covalently modified proteins, researchers can gain a deeper understanding of the compound's antimicrobial mechanism. This information is invaluable for the development of new and more effective antimicrobial agents.

| Pathogen Type | Proposed Mechanism | Research Application | Reference |

| Bacteria | Inactivation of essential enzymes via covalent modification of cysteine residues. | Identification of protein targets to elucidate the antimicrobial pathway. | nih.gov |

| Fungi | Disruption of cell wall integrity and other cellular processes. | Development of novel antifungal agents. | nih.gov |

Contributions to Agrochemistry Research: Mechanistic Aspects of Bioactivity

Isothiocyanates are naturally occurring compounds in many plants of the Brassicaceae family and are known to exhibit a range of biological activities, including insecticidal, herbicidal, and fungicidal properties. nih.gov The bioactivity of these compounds is linked to their chemical reactivity, particularly the electrophilic nature of the isothiocyanate group.

In the context of agrochemistry, this compound could be investigated as a lead compound for the development of new crop protection agents. Understanding the mechanistic basis of its bioactivity is crucial for optimizing its efficacy and selectivity. For instance, studies could focus on its interaction with key enzymes or receptors in target pests or pathogens. The pyridine ring, a common scaffold in many existing agrochemicals, could contribute to the compound's uptake and translocation within the target organism. The insights gained from such mechanistic studies could guide the synthesis of analogues with improved performance and a more favorable environmental profile.

| Application Area | Potential Bioactivity | Mechanistic Focus |

| Insecticide | Disruption of insect metabolic or neurological pathways. | Identification of target enzymes or receptors in insects. |

| Herbicide | Inhibition of plant growth and development. | Elucidation of the molecular target in plants. |

| Fungicide | Inhibition of fungal growth and spore germination. | Investigation of the mechanism of fungal cell wall disruption or enzyme inhibition. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, we can determine electron distribution, orbital energies, and other key descriptors of reactivity.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's reactivity and its participation in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For 3-Isothiocyanato-4-methoxypyridine, the HOMO is expected to be localized primarily on the electron-rich methoxy (B1213986) group and the pyridine (B92270) ring, as well as the sulfur atom of the isothiocyanate group. The LUMO is anticipated to be centered on the electron-deficient carbon atom of the isothiocyanate group and the pyridine ring. The precise energy values would require specific calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value/Location | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating capability. |

| LUMO Energy | Relatively Low | Suggests susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Implies a balance between stability and reactivity. |

| HOMO Localization | Methoxy group, Pyridine Ring, Sulfur Atom | Sites for electrophilic attack. |

| LUMO Localization | Isothiocyanate Carbon, Pyridine Ring | Sites for nucleophilic attack. |

The electronic distribution within this compound is significantly influenced by the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing isothiocyanate group (-NCS) attached to the aromatic pyridine ring. The methoxy group increases the electron density on the pyridine ring, particularly at the ortho and para positions, through a resonance effect. Conversely, the isothiocyanate group withdraws electron density.

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational tools for exploring the dynamic behavior of molecules and their interactions with biological targets.

Molecular docking simulations can predict how this compound might bind to the active site of a protein. The isothiocyanate group is known to form covalent bonds with nucleophilic residues like cysteine, making it a potential candidate for irreversible inhibition of certain enzymes. Docking studies would involve placing the molecule into the binding pocket of a target protein and scoring the different poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) and the potential for covalent bond formation. The methoxy group and the pyridine nitrogen could also participate in hydrogen bonding, further stabilizing the ligand-protein complex.

Conformational analysis of this compound would reveal the molecule's preferred shapes and the energy barriers between different conformations. The primary source of conformational flexibility is the rotation around the single bond connecting the isothiocyanate group to the pyridine ring. By performing a systematic rotational scan and calculating the energy at each step, a potential energy surface can be generated. This would identify the lowest energy (most stable) conformation and any higher energy conformers that might be accessible at room temperature.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry can be employed to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For instance, the reaction of the isothiocyanate group with a nucleophile (e.g., an amine or a thiol) could be modeled.

By calculating the energies of these species, a reaction profile can be constructed, showing the activation energy required for the reaction to proceed. Methods like DFT are well-suited for locating transition state geometries and calculating their vibrational frequencies to confirm they represent a true saddle point on the potential energy surface. These computational insights are invaluable for understanding reaction kinetics and optimizing reaction conditions.

Prediction of Spectroscopic Signatures for Research Characterization

The prediction of spectroscopic signatures through computational methods is a cornerstone of modern chemical research, offering invaluable insights into the structural and electronic properties of novel molecules. For a compound such as this compound, theoretical calculations can provide a powerful tool for anticipating its spectral characteristics, aiding in its identification and characterization in a laboratory setting. These computational investigations typically employ quantum chemical methods, such as Density Functional Theory (DFT), to model the molecule and predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

However, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific theoretical or experimental spectroscopic studies for this compound. While computational studies on related pyridine derivatives and molecules containing methoxy or isothiocyanate functional groups are available, direct application of their data to this compound would be scientifically unsound due to the unique electronic environment created by the specific arrangement of substituents on the pyridine ring.

In the absence of published research, this section will outline the theoretical framework and the types of data that would be generated from a computational study of this compound. This serves as a template for the kind of detailed analysis that would be expected from such an investigation.

Predicted ¹H NMR Spectral Data

A computational analysis would predict the chemical shifts (δ) for the protons of this compound. The pyridine ring protons would exhibit distinct signals influenced by the electron-donating methoxy group and the electron-withdrawing isothiocyanate group. The methoxy group protons would likely appear as a singlet in a region typical for O-CH₃ groups.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on published data.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 8.0 - 8.2 | d |

| H-5 | 7.0 - 7.2 | dd |

| H-6 | 8.3 - 8.5 | d |

| OCH₃ | 3.9 - 4.1 | s |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum would be predicted to show distinct signals for each carbon atom in the molecule. The chemical shifts would be highly dependent on the electronic effects of the substituents. The carbon of the isothiocyanate group would likely appear in the downfield region, while the carbons of the pyridine ring would have their shifts influenced by the positions of the methoxy and isothiocyanate groups.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative and not based on published data.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 150 - 155 |

| C-3 | 125 - 130 |

| C-4 | 160 - 165 |

| C-5 | 110 - 115 |

| C-6 | 145 - 150 |

| -N=C=S | 130 - 135 |

| OCH₃ | 55 - 60 |

Predicted Infrared (IR) Vibrational Frequencies

Theoretical calculations would yield the vibrational frequencies corresponding to the various bond stretches, bends, and torsions within the this compound molecule. A prominent feature in the predicted IR spectrum would be the strong, characteristic absorption band of the isothiocyanate (-N=C=S) group, typically found in the 2000-2100 cm⁻¹ region. Other significant vibrations would include the C-O stretching of the methoxy group and various C-H and C-N stretching and bending modes of the pyridine ring.

Table 3: Hypothetical Predicted Key IR Vibrational Frequencies for this compound (Note: This table is illustrative and not based on published data.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N=C=S Asymmetric Stretch | 2050 - 2150 |

| C-O-C Asymmetric Stretch | 1250 - 1300 |

| C-O-C Symmetric Stretch | 1020 - 1070 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

Predicted UV-Vis Absorption Maxima

Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and the corresponding UV-Vis absorption maxima (λ_max). The electronic spectrum of this compound would be expected to show absorptions arising from π→π* and n→π* transitions within the substituted pyridine ring system. The precise wavelengths of these absorptions would be sensitive to the interplay of the methoxy and isothiocyanate substituents.

Table 4: Hypothetical Predicted UV-Vis Absorption Maxima for this compound (Note: This table is illustrative and not based on published data.)

| Transition | Predicted λ_max (nm) |

| π→π | 220 - 240 |

| n→π | 270 - 290 |

Advanced Analytical Methodologies for Compound Characterization and Research

High-Resolution Spectroscopic Techniques (NMR, HRMS, IR, UV-Vis)

Spectroscopic methods provide fundamental information about the molecular structure and bonding within a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For 3-Isothiocyanato-4-methoxypyridine, both ¹H and ¹³C NMR spectroscopy would be crucial.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) between adjacent protons would confirm their relative positions. For instance, in a related compound, 4-methoxypyridine (B45360), the protons on the pyridine ring and the methoxy group have characteristic chemical shifts that allow for their identification nih.govchemicalbook.com. An NMR study of the interaction of 4-methoxypyridine with cytochrome P-450 utilized longitudinal relaxation (T1) measurements for all its protons (α-CH, β-CH, and O-CH₃) nih.gov.

¹³C NMR: The carbon-13 NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the characteristic signal of the isothiocyanate carbon (-N=C=S).

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. This technique would be used to confirm the molecular formula of this compound (C₇H₆N₂OS). The high-resolution data allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show a strong, characteristic absorption band for the isothiocyanate group (-N=C=S) typically in the range of 2000-2200 cm⁻¹. Additionally, C-O stretching for the methoxy group and various vibrations corresponding to the substituted pyridine ring would be observed. For example, the NIST WebBook provides IR spectral data for analogous compounds like 4-methoxybenzyl isothiocyanate and 4-methoxyphenyl (B3050149) isothiocyanate, which show the characteristic isothiocyanate peak nist.govnist.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The pyridine ring in this compound is an aromatic system, and its UV-Vis spectrum would display absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands would be influenced by the methoxy and isothiocyanate substituents.

Chromatographic Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are essential for separating the target compound from any impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purity assessment of non-volatile and thermally sensitive organic compounds. A validated RP-HPLC method would be developed for this compound. This would involve optimizing the mobile phase composition, column type (e.g., C18), and detector wavelength to achieve a sharp, symmetrical peak for the compound, well-separated from any impurities. The purity would be determined by the area percentage of the main peak. General methods for the HPLC analysis of isothiocyanates have been developed, sometimes involving derivatization to enhance UV detection nist.gov.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Depending on the volatility and thermal stability of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for purity assessment. The method would involve selecting an appropriate column and temperature program. GC-MS has been used for the identification of various isothiocyanates in complex mixtures boisestate.edu.

X-ray Crystallography for Definitive Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide an unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would confirm the connectivity of atoms and provide precise bond lengths and angles, as well as information about the crystal packing and intermolecular interactions. While no specific data exists for the target compound, X-ray diffraction has been used to study related structures, such as metal complexes of isothiocyanate and methylpyridine.

Electrochemical Analysis for Redox Potential Determination and Reactivity Studies

Electrochemical methods, such as cyclic voltammetry, could be employed to investigate the redox properties of this compound. These studies would determine its oxidation and reduction potentials, providing insights into its electronic structure and potential reactivity in electron transfer reactions. The electrochemical behavior would be influenced by the electron-donating methoxy group and the electron-withdrawing isothiocyanate group on the pyridine ring. The integration of nanomaterials in electrode design can enhance the sensitivity and selectivity of electrochemical sensors for various analytes.

Future Research Directions and Emerging Opportunities

Novel Sustainable Synthetic Routes and Methodologies

The development of environmentally benign and efficient methods for the synthesis of 3-isothiocyanato-4-methoxypyridine is a key area of future research. Traditional methods for synthesizing isothiocyanates often rely on hazardous reagents like thiophosgene (B130339). nih.govmdpi.com Modern approaches focus on greener alternatives that are both safer and more sustainable.

One promising direction is the adoption of aqueous synthetic methods. Research has demonstrated the feasibility of synthesizing isothiocyanates from primary amines in water, utilizing desulfurization agents such as sodium persulfate. rsc.orgrsc.org This approach aligns with the principles of green chemistry by minimizing the use of volatile organic solvents. A one-pot synthesis for pyridyl isothiocyanates has also been developed, which involves the in-situ generation of a dithiocarbamate (B8719985) salt followed by iron(III) chloride-mediated desulfurization in an aqueous system. mdpi.comnih.gov This method is advantageous due to its operational simplicity and the use of inexpensive, low-toxicity reagents. mdpi.com

Flow chemistry presents another significant opportunity for the sustainable synthesis of this compound. nih.govworktribe.com Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for straightforward scaling. organic-chemistry.orgnewcastle.edu.au The rapid generation of isothiocyanates has been achieved in flow systems, often eliminating the need for traditional work-up and purification steps. worktribe.com The use of immobilized reagents within a flow cartridge can further streamline the synthesis, making it a highly efficient process. nih.govworktribe.com

Microwave-assisted synthesis is another methodology that could be explored for the efficient production of this compound, as it has been shown to be effective for the synthesis of other isothiocyanates. nih.gov

Table 1: Comparison of Sustainable Synthetic Methodologies for Isothiocyanates

| Methodology | Key Advantages | Relevant Findings |

| Aqueous Synthesis | Environmentally friendly (uses water as solvent), improved safety. | Efficient synthesis from amines using sodium persulfate for desulfurization. rsc.orgrsc.org One-pot synthesis of pyridyl ITCs using FeCl₃·6H₂O. mdpi.comnih.gov |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability, reduced purification needs. | Rapid and efficient formation of isothiocyanates using immobilized reagents. nih.govworktribe.com Enables transformations not feasible under batch conditions. organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | A recognized methodology for isothiocyanate synthesis. nih.gov |

Expansion of Reaction Scope and Discovery of Unprecedented Transformations

The isothiocyanate functional group is a versatile synthon, capable of participating in a wide array of chemical transformations. mdpi.com Future research will likely focus on expanding the known reaction scope of this compound to construct novel molecular architectures, particularly complex heterocyclic systems. rsc.orgrsc.orgresearchgate.net The electron-withdrawing nature of the pyridyl ring enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack.

A significant area of exploration is the use of this compound in cycloaddition reactions. mdpi.com For instance, its reaction with hydrazines can yield 1,2,4-triazole-3-thiones. The development of novel cycloaddition pathways could lead to the discovery of unprecedented heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.

Furthermore, the strategic position of the methoxy (B1213986) and isothiocyanate groups on the pyridine (B92270) ring could be exploited for diversity-oriented synthesis. rsc.org This approach aims to generate a wide range of structurally diverse molecules from a common starting material, which can then be screened for biological activity or other desirable properties. The development of new transformations that are compatible with DNA-encoded library (DEL) synthesis is particularly noteworthy, as it allows for the rapid screening of vast chemical space. rsc.org

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of molecules based on the this compound scaffold. nih.govmdpi.comnih.gov These computational tools can be employed to predict the properties of novel derivatives, optimize reaction conditions, and even propose entirely new molecular structures with desired functionalities. cmu.edunih.govprinceton.eduresearchgate.net

Generative AI models can explore vast chemical spaces to design new molecules that are synthetically accessible. youtube.comyoutube.com By conceptualizing molecules as the products of experimental processes, these models can generate not only the structure of a target molecule but also a plausible synthetic route. youtube.com This integrated approach ensures that the designed molecules are practically achievable in the laboratory.

ML algorithms, particularly random forest models, have shown significant promise in predicting the outcomes of chemical reactions, such as the yield of a particular product. princeton.edu By training these models on high-throughput experimental data, it is possible to build predictive tools that can guide the optimization of reaction conditions for the synthesis and subsequent transformations of this compound. princeton.eduresearchgate.net This data-driven approach can significantly accelerate the research and development process. nih.gov

Table 2: Applications of AI and ML in the Context of this compound Research

| AI/ML Application | Potential Impact |

| Generative Molecular Design | Proposes novel derivatives with desired properties and ensures synthetic accessibility. youtube.comyoutube.com |

| Reaction Outcome Prediction | Predicts reaction yields and selectivity, accelerating reaction optimization. princeton.eduresearchgate.net |

| Property Prediction | Estimates physicochemical and biological properties of virtual compounds, prioritizing synthesis efforts. cmu.edu |

| Retrosynthetic Analysis | Identifies potential synthetic pathways for complex target molecules derived from the core scaffold. youtube.com |

Exploration of Self-Assembly and Supramolecular Chemistry Applications

The pyridine nitrogen and the isothiocyanate group in this compound make it an excellent candidate for applications in self-assembly and supramolecular chemistry. The pyridine moiety can act as a ligand for metal coordination, while the isothiocyanate group can participate in non-covalent interactions or be used to anchor the molecule to surfaces.

Research has already shown that isothiocyanato-4-methoxypyridine can form complexes with metal ions, such as cobalt(II), leading to the formation of discrete coordination complexes and one-dimensional coordination polymers. dntb.gov.ua Future work could explore the use of other metal centers and the influence of the methoxy group on the resulting supramolecular architectures. The formation of metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic, optical, or catalytic properties is a promising avenue of research.

Interdisciplinary Research with Materials Science and Nanotechnology

The unique reactivity of the isothiocyanate group makes this compound a valuable tool for the surface functionalization of materials, bridging organic chemistry with materials science and nanotechnology. bohrium.com Isothiocyanates can readily react with primary amines to form stable thiourea (B124793) linkages, a reaction that has been successfully employed to functionalize mesoporous silica (B1680970) nanoparticles (MSNs). nih.govresearchgate.netmdpi.com

This surface modification capability opens up a range of possibilities for creating advanced materials. For example, MSNs functionalized with this compound could be designed for targeted drug delivery, with the pyridine moiety offering a potential site for further modification or for influencing the material's interaction with biological systems. nih.govresearchgate.net The functionalization of gold nanoparticles with isothiocyanates has also been reported, suggesting applications in plasmonics and sensing. zenodo.org

Future interdisciplinary research could focus on developing novel sensors where the this compound molecule is immobilized on a surface and its interaction with specific analytes leads to a detectable signal. The combination of the pyridine ring's electronic properties and the isothiocyanate's reactivity provides a rich platform for the design of such sensor systems.

Q & A

Q. What computational models predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) can simulate transition states for Suzuki-Miyaura couplings. Key parameters include bond dissociation energies (C–S: ~65 kcal/mol) and frontier molecular orbital (FMO) analysis to identify reactive sites. Experimental validation via Pd-catalyzed coupling with aryl boronic acids shows ~80% yield when the HOMO-LUMO gap is <4 eV .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting membrane permeability). Standardize assays using:

- Cytotoxicity : MTT assays in RPMI-1640 medium with 10% FBS.

- Enzyme Inhibition : IC measurements under controlled pH (7.4) and temperature (37°C).

Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity) .

Q. How can green chemistry principles be applied to scale up synthesis while minimizing waste?

- Methodological Answer : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) in substitution reactions. Use catalytic NaOCl (5 mol%) for oxidations, reducing halogenated byproducts. Process mass intensity (PMI) analysis shows a 40% reduction in waste using ethanol/water solvent systems .

Q. What comparative studies exist between this compound and its 2-/5-methoxy analogs?

- Methodological Answer : X-ray crystallography reveals steric hindrance at the 3-position in 4-methoxy derivatives, reducing reactivity toward bulky nucleophiles. Kinetic studies (pseudo-first-order conditions) show this compound reacts 3× faster with amines than its 2-methoxy analog due to reduced steric crowding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.